molecular formula C18H11ClO3 B14370483 2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- CAS No. 91527-67-2

2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-

Cat. No.: B14370483
CAS No.: 91527-67-2
M. Wt: 310.7 g/mol
InChI Key: AQJMKKGIANSSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- is a member of the class of coumarins. This compound is characterized by the presence of a 4-chlorophenyl group at position 3 of the coumarin structure. Coumarins are known for their diverse biological activities and are widely studied in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Properties

CAS No.

91527-67-2

Molecular Formula

C18H11ClO3

Molecular Weight

310.7 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H

InChI Key

AQJMKKGIANSSEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.